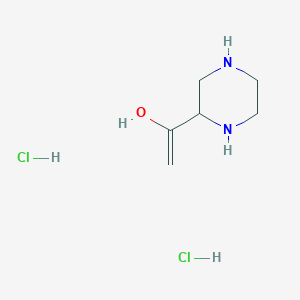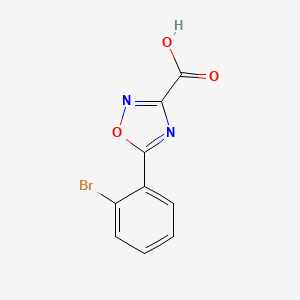
5-(2-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, also known as BPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. However, it has been suggested that this compound may exert its antimicrobial and anticancer activity by inhibiting the activity of enzymes involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antimicrobial and anticancer activity in vitro. In addition, this compound has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid is its ease of synthesis, which makes it readily available for use in lab experiments. In addition, this compound has been shown to exhibit low toxicity towards mammalian cells, making it a safer alternative to other compounds that exhibit similar activity. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 5-(2-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid. One direction is the further investigation of its antimicrobial and anticancer activity in vivo. Another direction is the development of this compound-based organic semiconductors for use in electronic devices. Additionally, the use of this compound as a hole-transporting material in organic solar cells is an area of active research. Finally, the development of new synthesis methods for this compound and its derivatives may lead to the discovery of new compounds with improved properties.
Métodos De Síntesis
The synthesis of 5-(2-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves the reaction of 2-bromobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,2,4-oxadiazole-3-amine. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
5-(2-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit antimicrobial and anticancer activity. In material science, this compound has been used as a building block for the synthesis of organic semiconductors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.
Propiedades
IUPAC Name |
5-(2-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECDGQMBDGFWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

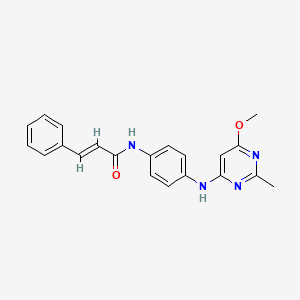
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2534440.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide](/img/structure/B2534442.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2534443.png)
![1-(4-Fluorophenyl)-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2534446.png)
![2-Cyclopropyl-5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2534447.png)


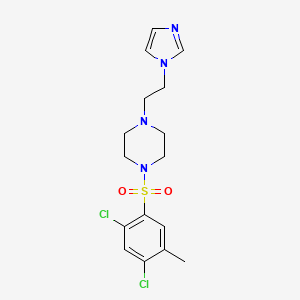
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2534454.png)
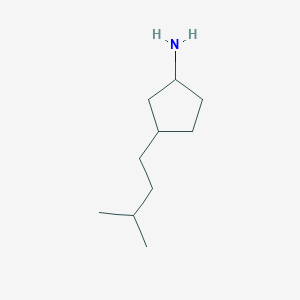
![(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2534458.png)
